molecular formula C6H10O B3329001 1-Cyclopropylcyclopropan-1-ol CAS No. 54251-80-8

1-Cyclopropylcyclopropan-1-ol

Cat. No.: B3329001
CAS No.: 54251-80-8
M. Wt: 98.14 g/mol
InChI Key: NCSLLWAWZBUTHC-UHFFFAOYSA-N
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Description

1-Cyclopropylcyclopropan-1-ol is an organic compound with the molecular formula C6H10O It is characterized by the presence of two cyclopropane rings and a hydroxyl group attached to one of the cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of methyl cyclopropane carboxylate with ethylmagnesium bromide, followed by hydrolysis . This method typically requires the use of anhydrous conditions and careful control of reaction temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the development of catalytic systems for the regio-, diastereo-, and enantio-selective synthesis of cyclopropanes can be applied to optimize the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylcyclopropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclopropylcyclopropane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclopropylcyclopropanone or cyclopropylcyclopropanal.

    Reduction: Cyclopropylcyclopropane.

    Substitution: Various substituted cyclopropylcyclopropanes depending on the substituent introduced.

Scientific Research Applications

1-Cyclopropylcyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropylcyclopropan-1-ol involves its interaction with molecular targets through its hydroxyl group and cyclopropane rings. The hydroxyl group can participate in hydrogen bonding and other interactions, while the cyclopropane rings can impose conformational rigidity on the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Similar structure but with only one cyclopropane ring.

    Cyclopropylcyclopropane: Lacks the hydroxyl group present in 1-cyclopropylcyclopropan-1-ol.

    Cyclopropylcyclopropanone: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of two cyclopropane rings and a hydroxyl group, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-cyclopropylcyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6(3-4-6)5-1-2-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSLLWAWZBUTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54251-80-8
Record name [1,1'-bi(cyclopropane)]-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropylcyclopropan-1-ol
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